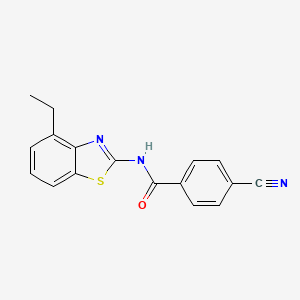

4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c1-2-12-4-3-5-14-15(12)19-17(22-14)20-16(21)13-8-6-11(10-18)7-9-13/h3-9H,2H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUIFRBZBQYRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide can be achieved through a multi-step process involving the following key steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. For example, 2-aminobenzenethiol can react with 4-ethylbenzaldehyde in the presence of an acid catalyst to form 4-ethyl-1,3-benzothiazole.

Introduction of Cyano Group: The cyano group can be introduced by reacting the benzothiazole derivative with a suitable cyanoacetylating agent, such as cyanoacetic acid or its esters, under basic conditions.

Formation of Benzamide: The final step involves the reaction of the cyano-substituted benzothiazole with benzoyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents can be replaced by different nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial activities.

Biological Studies: It can be used to study the interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in sensors or electronic devices.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzothiazole ring can form hydrogen bonds or hydrophobic interactions with the target, leading to inhibition or activation of the target’s function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Substituent Position and Activity : The presence of a methoxy group at position 5 (MMV001239) or a pyridinylmethyl moiety enhances antiparasitic activity (IC₅₀ = 8.1 µM), likely due to improved target binding or metabolic stability . In contrast, the ethyl group in the target compound may reduce steric hindrance compared to bulkier substituents like butoxy .

- The target compound’s ethyl group may introduce similar torsional effects .

- Electrophilic Effects: Chlorine (in N-(4-chloro-1,3-benzothiazol-2-yl)-...) and cyano groups enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites .

Physicochemical and Crystallographic Comparisons

Table 2: Crystallographic and Solubility Data

Key Observations :

- Crystal Packing: Fluorinated analogs like 2-BTFBA exhibit larger unit cell volumes compared to non-fluorinated 2-BTBA, suggesting that halogenation influences packing efficiency . The ethyl group in the target compound may similarly disrupt crystal symmetry, reducing melting points.

Biological Activity

4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C17H13N3OS

- Molecular Weight : 307.3696 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets. The cyano group and the benzothiazole ring facilitate hydrogen bonding and hydrophobic interactions with biological targets such as enzymes and receptors. This interaction can lead to the inhibition or activation of these targets, influencing various biological pathways.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. In a study comparing various thiazole compounds, it was noted that similar structures showed varying degrees of activity against microbial strains such as Staphylococcus aureus and Candida albicans, with some derivatives demonstrating IC50 values in the range of 15.67–31.25 µM .

Anticancer Potential

The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the benzothiazole moiety is crucial for its anticancer activity.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against several microbial strains. The results indicated that this compound exhibited notable activity against Cryptococcus neoformans with an IC50 value significantly lower than that of standard antibiotics like amphotericin B .

| Microbial Strain | IC50 (µg/mL) | Standard Comparison |

|---|---|---|

| Cryptococcus neoformans | 15.6 | Amphotericin B (0.50) |

| Staphylococcus aureus | 31.25 | Kanamycin (31.25) |

| Candida albicans | 16 | Amphotericin B (0.78) |

Mechanistic Insights

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a dual role in both antimicrobial and anticancer activities, making it a promising candidate for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-ethyl-1,3-benzothiazol-2-amine with 4-cyanobenzoyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C for 2 hours, followed by gradual warming to room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) typically yields >85% purity. Optimization may involve adjusting stoichiometry, solvent polarity, or using coupling agents like EDC/HOBt to enhance amide bond formation .

- Key Variables : Reaction temperature, catalyst choice (e.g., DMAP), and solvent selection significantly impact yield. For instance, DMF may accelerate reactivity but complicate purification.

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodology : Use a combination of:

- NMR spectroscopy : Confirm substituent positions (e.g., cyano group at C4 of benzamide, ethyl group on benzothiazole) via - and -NMR shifts .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H] = 324.12, observed 324.10) .

- FT-IR : Identify functional groups (e.g., C≡N stretch ~2220 cm, amide C=O ~1680 cm) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Antimicrobial screening : Use broth microdilution (MIC assay) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .

- Enzyme inhibition : Test against kinases (e.g., glucokinase) via fluorescence-based ADP-Glo™ assays at 10–100 µM concentrations .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC values .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential. For example:

- Space group : Monoclinic (common for benzamide derivatives).

- Parameters : Typical cell dimensions , with hydrogen bonds (N–H···O) stabilizing the lattice .

- Software : Refinement via SHELXL and visualization with Mercury (CCDC). Compare experimental data with DFT-optimized geometries to validate torsional angles .

Q. What strategies address contradictory bioactivity results across similar benzothiazole derivatives?

- Methodology :

- SAR analysis : Compare substituent effects (e.g., ethyl vs. methyl on benzothiazole) using molecular docking (AutoDock Vina) to assess binding affinity differences .

- Solubility correction : Adjust assays with co-solvents (e.g., DMSO ≤1%) to mitigate false negatives from poor solubility .

- Metabolic stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .

Q. How can computational methods predict the compound’s interaction with bacterial targets like AcpS-PPTase?

- Methodology :

- Molecular dynamics (MD) simulations : Simulate binding to AcpS-PPTase (PDB: 1F7A) using GROMACS. Key interactions:

- Hydrophobic contacts between benzothiazole and Val45/Leu48.

- Hydrogen bonds from amide carbonyl to Arg72 .

- Free energy calculations : MM-PBSA/GBSA to quantify binding energy (ΔG ~-8.5 kcal/mol suggests high affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.